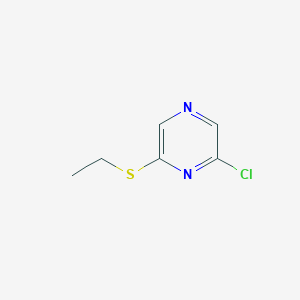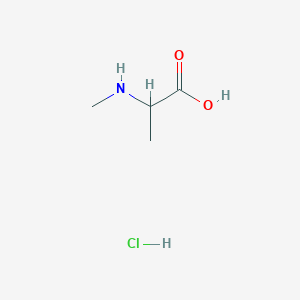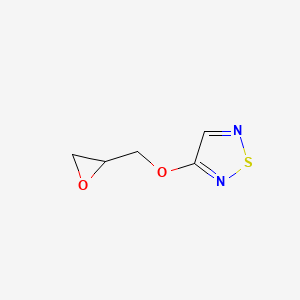
2-chloro-6-(ethylsulfanyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(ethylsulfanyl)pyrazine is a chemical compound with the CAS Number: 1094842-83-7 . It has a molecular weight of 174.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Antibacterial and Antiviral Agents
Research on heterocyclic compounds containing sulfonamido moieties, including derivatives of pyrazine, has shown potential for antibacterial applications. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains, indicating a promising avenue for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, certain pyrazine C-nucleosides have been synthesized and assessed for their antiviral activity, providing a framework for further exploration in antiviral drug development (Walker, Liu, Wise, Drach, & Townsend, 1998).
Antimycobacterial and Antifungal Applications
Studies involving nucleophilic substitution reactions on chloropyrazine derivatives have led to the synthesis of compounds with significant antimycobacterial and antifungal properties. These findings suggest potential uses in treating mycobacterial infections such as tuberculosis and in antifungal therapies (Křinková, Doležal, Hartl, Buchta, & Pour, 2002).
Coordination Polymers and Isomerism
The synthesis of coordination polymers using ligands derived from pyrazine has been explored, revealing insights into the structural isomerism and coordination geometries possible with these compounds. This research has implications for materials science, particularly in the development of novel polymeric materials with specific electronic or structural properties (Caradoc-Davies, Hanton, & Henderson, 2001).
Synthesis of Pyrazole Derivatives
The development of methods for synthesizing pyrazole derivatives from brominated and sulfanylated precursors has been investigated, highlighting the versatility of pyrazine derivatives in organic synthesis. These methods provide efficient routes to a variety of pyrazole compounds, which could have diverse applications in medicinal chemistry and drug development (Lassagne, Snégaroff, Roisnel, Nassar, & Mongin, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6-ethylsulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWHOVGCDJWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)








![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)



